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S-Methyl Ergothioneine-d3

Cat. No.: B1160962
M. Wt: 246.34
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopically Labeled Compounds in Contemporary Metabolomics

Stable isotopically labeled (SIL) compounds are fundamental tools in modern metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms. nih.govtandfonline.com The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a powerful method for tracing the metabolic fate of compounds in biological systems. nih.govnih.gov

The key advantages of using SIL compounds in metabolomics include:

Metabolic Flux Analysis: SILs enable researchers to track the flow of atoms through metabolic pathways, providing insights into the rates of metabolic reactions and the dynamic nature of metabolic networks. tandfonline.comlcms.cz

Metabolite Identification: The distinct isotopic pattern of SIL compounds aids in the confident identification of known and novel metabolites in complex biological matrices, reducing ambiguity in mass spectrometry data. nih.govlcms.cz

Quantitative Analysis: SIL compounds are widely used as internal standards for accurate and precise quantification of endogenous metabolites. nih.gov By adding a known amount of the labeled compound to a sample, variations in sample preparation and instrument response can be normalized, leading to more reliable results.

Pathway Elucidation: By introducing a labeled precursor into a biological system, scientists can identify downstream metabolites that incorporate the label, thereby mapping out metabolic pathways. tandfonline.comfrontiersin.org

The ability of mass spectrometry to differentiate between the labeled and unlabeled forms of a molecule based on their mass-to-charge ratio is central to these applications. nih.gov

Overview of Ergothioneine (B1671048) and its Methylated Metabolites in Biological Systems Research

Ergothioneine (ET) is a unique, naturally occurring amino acid derivative containing a sulfur atom. wikipedia.org It is produced by certain fungi and bacteria and is obtained by humans and other animals exclusively through their diet. wikipedia.orgtandfonline.com Ergothioneine accumulates in various tissues, particularly those exposed to high levels of oxidative stress, such as erythrocytes, the liver, and the brain. wikipedia.orgnih.gov

Research has highlighted the potent antioxidant properties of ergothioneine, suggesting it plays a crucial role in protecting cells from oxidative damage. evitachem.comresearchgate.net Its functions are multifaceted and include scavenging reactive oxygen species and chelating metal ions. evitachem.com

S-methyl ergothioneine is a known metabolite of ergothioneine. tandfonline.comnih.gov The methylation of ergothioneine is a significant metabolic step, and the resulting S-methyl ergothioneine has been detected in various biological samples. tandfonline.comnih.gov While the precise functions of S-methyl ergothioneine are still under investigation, its presence points to a broader metabolic network involving ergothioneine. nih.gov Studies have begun to explore the role of S-methyl ergothioneine in different physiological and pathological conditions. For instance, research in a mouse model of cystinuria, a genetic disorder causing kidney stones, has shown that the urinary ratio of S-methyl-L-ergothioneine to L-ergothioneine can serve as a biomarker for the disease. mdpi.comnih.gov This suggests a potential role for this metabolite in renal function and disease.

Rationale for Research Utilizing S-Methyl Ergothioneine-d3 as a Biochemical Probe

The use of this compound as a biochemical probe is driven by the need for precise and reliable tools to study the metabolism and function of ergothioneine and its derivatives. The three deuterium atoms on the methyl group of this compound provide a stable isotopic label that does not alter the compound's chemical properties but increases its molecular weight. lgcstandards.com This mass difference is easily detectable by mass spectrometry, making it an ideal tracer. google.com

The primary research applications for this compound include:

Internal Standard for Quantification: In studies aiming to measure the concentration of endogenous S-methyl ergothioneine in biological samples, the deuterated analog serves as an excellent internal standard. mdpi.comgoogle.com Its chemical behavior is nearly identical to the unlabeled compound, ensuring accurate quantification.

Metabolic Fate and Pathway Analysis: By introducing this compound into a biological system, researchers can trace its uptake, distribution, and conversion into other metabolites. This helps to elucidate the metabolic pathways involving S-methyl ergothioneine and its parent compound, ergothioneine.

Biomarker Discovery and Validation: As demonstrated in the cystinuria research, labeled compounds like this compound are crucial for developing and validating quantitative assays for potential disease biomarkers. mdpi.comnih.gov

In essence, this compound provides a level of analytical precision that is essential for advancing our understanding of the complex roles of ergothioneine and its metabolites in health and disease.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₁₄D₃N₃O₂S clearsynth.com
Molecular Weight 246.34 g/mol clearsynth.com
CAS Number Not Available clearsynth.com
Appearance Typically a solid
Purity >95% (HPLC) lgcstandards.com

Properties

Molecular Formula

C₁₀H₁₄D₃N₃O₂S

Molecular Weight

246.34

Synonyms

(αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-5-ethanaminium Inner Salt-d3;  (αS)-α-Carboxy-N,N,N-trimethyl-2-(methylthio)-1H-imidazole-4-ethanaminium Inner Salt-d3

Origin of Product

United States

Synthetic Strategies and Preparation Methodologies for S Methyl Ergothioneine D3

Chemical Synthesis Approaches for Deuterated Ergothioneine (B1671048) Analogs

Chemical synthesis offers a direct and controllable route to produce deuterated analogs of ergothioneine. The process generally involves the synthesis of a key deuterated intermediate, Hercynine-d3, followed by sulfurization and methylation.

Deuterated Methylation Techniques for Precursors (e.g., Hercynine-d3)

The primary precursor for the synthesis of Ergothioneine-d3 is Hercynine-d3 (Nα,Nα,Nα-trimethyl-L-histidine-d3). uct.ac.za Its preparation from L-histidine is a critical step that introduces the deuterium (B1214612) labels. The most common method is the quaternization of the α-amino group of L-histidine using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I).

The reaction involves the exhaustive methylation of L-histidine to form the quaternary ammonium (B1175870) structure. In one approach, L-histidine is reacted with iodomethane-d3 in a solvent system like deuterated methanol (B129727) and deuterated water (D2O) under a nitrogen atmosphere to produce Hercynine-d9, achieving a high degree of deuterium incorporation (97%) at the trimethylammonium group. Key parameters for this reaction are carefully controlled to maximize yield and purity.

Table 1: Key Parameters for Chemical Synthesis of Hercynine-d3

ParameterConditionRationaleReference
Starting MaterialL-histidineThe foundational amino acid for building the hercynine (B1221785) structure.
Deuterated ReagentIodomethane-d3 (CD3I)Provides the source of deuterium for labeling the methyl groups.
Molar Ratio1:6.7 (L-histidine to iodomethane-d3)Ensures complete trimethylation of the α-amino group.
Solvent SystemMethanol-water mixtures (2:1 v/v) or deuterated methanol/D2OOptimizes solubility of reactants and facilitates the reaction.
Temperature25–30°CMaximizes yield while minimizing the formation of side products.
pH / pDAdjusted to pD 9.2 using NaODOptimizes the reaction environment for methylation.

Following methylation, purification is often achieved through methods like ion exchange chromatography or electrodialysis to remove salt by-products and unreacted reagents.

Specific Routes to S-Methyl Ergothioneine-d3

Once Hercynine-d3 is synthesized, it is converted to Ergothioneine-d3 (ESH-d3). This transformation involves the introduction of a sulfur atom at the C2 position of the imidazole (B134444) ring. A common synthetic strategy proceeds through a 2-bromohercynine intermediate. rsc.org S-alkylation of 2-bromohercynine-d3 with a sulfur-containing nucleophile yields an intermediate that, after deprotection, produces Ergothioneine-d3. rsc.org

The final step is the selective methylation of the sulfur atom of Ergothioneine-d3. This is typically achieved through derivatization using a standard methylating agent like methyl iodide. evitachem.com This reaction converts the thione group of Ergothioneine-d3 into a methylthio group, yielding the target compound, this compound. The successful synthesis and use of this deuterated isotopologue in research are confirmed by mass spectrometry analysis, which shows a specific precursor-to-product ion transition of 247.0 → 203.0 for d3-S-Methyl-L-Ergothioneine. mdpi.com

Enzymatic Biotransformation and In Vitro Production of Deuterated Ergothioneine Isotopologues

Enzymatic methods provide a highly specific and efficient alternative to chemical synthesis for producing deuterated ergothioneine isotopologues. researchgate.net These approaches leverage the natural biosynthetic pathway of ergothioneine found in microorganisms like Mycobacterium smegmatis. uct.ac.zarsc.org The pathway involves the sequential action of five enzymes encoded by the egtA-E genes. uct.ac.zarsc.org

A key advantage of this method is the ability to produce stable isotopically labeled Hercynine-d3, which can then be enzymatically transformed into Ergothioneine-d3 (ESH-d3). researchgate.netrsc.org The process can be carried out using crude cell-free extracts from microorganisms known to produce ergothioneine, such as M. smegmatis. uct.ac.zarsc.org These extracts contain the complete enzymatic machinery required for the conversion.

The biosynthesis begins with the methylation of histidine by the S-adenosylmethionine (SAM)-dependent methyltransferase, EgtD, to form hercynine. rsc.orgrsc.org To produce Hercynine-d3, a deuterated methyl donor would be used at this stage. Subsequently, the iron(II)-dependent oxidase EgtB catalyzes the oxidative coupling of hercynine to cysteine (or γ-glutamylcysteine). rsc.orgrsc.org After further processing by enzymes like EgtC, the final step is catalyzed by the pyridoxal (B1214274) 5-phosphate (PLP)-dependent β-lyase, EgtE, which cleaves the intermediate to yield ergothioneine. uct.ac.zaresearchgate.net

Studies have shown that crude enzyme extracts can efficiently convert synthetic substrates into ergothioneine. rsc.org For instance, S-(β-amino-β-carboxyethyl)ergothioneine sulfoxide (B87167) serves as an excellent substrate for in vitro reconstitution of ESH synthesis, demonstrating the functionality of this enzymatic approach. rsc.org This enzyme-based protocol allows for the production of ergothioneine isotopologues with programmable deuterium labeling patterns, making it a valuable tool for metabolic research. researchgate.net The subsequent S-methylation of the resulting Ergothioneine-d3 to this compound is a known metabolic conversion. tandfonline.com

Table 2: Key Enzymes in the Biosynthesis of Ergothioneine

Enzyme (Gene)Function in PathwayReference
EgtACatalyzes the formation of γ-glutamylcysteine. rsc.orgrsc.org
EgtDA SAM-dependent methyltransferase that converts histidine to hercynine. rsc.orgrsc.org
EgtBAn iron(II)-dependent oxidase that couples hercynine with γ-glutamylcysteine. rsc.orgrsc.org
EgtCA transamidase that mediates the hydrolysis of the N-terminal γ-glutamyl group. researchgate.net
EgtEA PLP-dependent β-lyase that catalyzes the final step to produce ergothioneine. uct.ac.zaresearchgate.net

Advanced Analytical Quantification of S Methyl Ergothioneine D3 and Associated Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification

LC-MS/MS has become an indispensable tool for the quantitative analysis of a wide array of molecules in complex biological samples. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it ideal for the analysis of low-abundance metabolites like S-Methyl Ergothioneine-d3.

Isotope-Dilution Mass Spectrometry (ID-MS) is considered a gold standard for quantitative analysis due to its high precision and accuracy. The fundamental principle of ID-MS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of the analytical process. This isotopically labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15).

The internal standard and the endogenous analyte behave identically during sample preparation, chromatographic separation, and ionization. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then performed by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratio is directly proportional to the concentration of the analyte in the original sample. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. nih.gov

A study by Achouba et al. (2023) developed and validated an isotope-dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) method for the simultaneous quantification of ergothioneine (B1671048) and its methylated metabolites in human blood, demonstrating the robustness of this technique for such applications. nih.gov

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity for quantitative analysis. In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the protonated molecule, [M+H]+) of the analyte. This precursor ion is then fragmented in the second quadrupole (the collision cell) through collision-induced dissociation (CID) with an inert gas. The third quadrupole is then set to select a specific, characteristic fragment ion, known as the product ion. The transition from the precursor ion to the product ion is highly specific to the analyte of interest.

For this compound, a deuterated internal standard, the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms. A study on the analysis of S-methyl-L-ergothioneine in a cystinuria mouse model provides the specific MRM transitions for both the unlabeled compound and its d3-labeled counterpart.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
S-Methyl-L-Ergothioneine244.0200.0
S-Methyl-L-Ergothioneine-d3 247.0 203.0

This table is interactive. Users can sort and filter the data.

The fragmentation of ergothioneine and its derivatives in positive electrospray ionization (ESI) mode typically involves the cleavage of the molecule to produce stable fragment ions. The selection of specific precursor-to-product ion transitions in MRM mode ensures that only the compound of interest is detected, thereby minimizing interferences from other components in the biological matrix.

The choice of chromatographic separation technique is critical for resolving this compound from other endogenous compounds in a biological sample, thereby reducing matrix effects and improving the accuracy of quantification. Given the polar nature of ergothioneine and its metabolites, two primary liquid chromatography techniques are commonly employed: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Liquid Chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds that are poorly retained on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase.

A study on the determination of L-ergothioneine in cosmetics utilized a Waters CORTECS UPLC HILIC column with a mobile phase of 85% acetonitrile containing 0.1% formic acid. semanticscholar.orgnih.gov Another HILIC method for ergothioneine in fermentation broth used a Venusil HILIC column with an isocratic mobile phase of acetonitrile and 20 mmol/L ammonium (B1175870) acetate solution (85:15, v/v) adjusted to pH 6.0. nih.govoup.com

Reversed-Phase (RP) Liquid Chromatography: While less intuitive for highly polar compounds, RP-LC can also be effectively used for the separation of ergothioneine and its metabolites, often with the aid of specific mobile phase additives. A common approach is to use a C18 stationary phase with a highly aqueous mobile phase containing an acid modifier like formic acid to ensure good peak shape.

For the quantification of L-ergothioneine in human plasma and erythrocytes, a gradient elution on an Alltime C18 column was employed with a run time of 6 minutes. nih.gov Another method for the simultaneous determination of ergothioneine and its methylated metabolites used reversed-phase chromatography with an 8-minute run time. nih.gov

ParameterHILIC Method ExampleReversed-Phase Method Example
Column Waters CORTECS UPLC HILICAlltime C18 (150 mm × 2.1 mm, 5 µm)
Mobile Phase 85% Acetonitrile with 0.1% Formic AcidGradient elution with aqueous and organic phases
Flow Rate -0.45 ml/min
Run Time -6 min

This table is interactive. Users can sort and filter the data.

Sample Preparation Protocols for Biological Matrices in this compound Analysis

Effective sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, from biological matrices, which can suppress the ionization of the analyte and contaminate the LC-MS/MS system. The choice of sample preparation technique depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Protein Precipitation (PPT): This is a simple and widely used method for removing proteins from plasma and serum samples. It involves the addition of an organic solvent, typically acetonitrile or methanol (B129727), to the sample, which causes the proteins to denature and precipitate out of solution. Following centrifugation, the clear supernatant containing the analyte of interest is collected for analysis.

A common protocol for plasma samples involves the addition of three volumes of cold acetonitrile to one volume of plasma. The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant is then transferred to a clean tube and can be either directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent. nih.gov For the analysis of ergothioneine in human plasma and erythrocytes, a simple protein precipitation with acetonitrile was utilized. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide a cleaner extract compared to protein precipitation. It involves passing the sample through a solid sorbent material that retains the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted from the sorbent with a small volume of a strong solvent. The choice of sorbent depends on the properties of the analyte. For polar compounds like this compound, mixed-mode or ion-exchange sorbents can be effective.

Hot Water Extraction: For solid samples like tissues or fungal mycelia, hot water extraction can be an effective method. This technique involves heating the sample in water to a high temperature (e.g., 70-100 °C) to facilitate the release of the analyte from the sample matrix. google.comgoogle.com This is often followed by a filtration or centrifugation step to remove solid debris.

Method Validation Criteria for this compound Quantification in Research Studies

To ensure the reliability and accuracy of quantitative data, any analytical method used in research studies must be thoroughly validated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and international organizations like the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. The key validation parameters include:

Metabolic Investigations and Pathway Elucidation Using S Methyl Ergothioneine D3

Elucidation of Ergothioneine (B1671048) to S-Methyl Ergothioneine Conversion Pathways

The conversion of ergothioneine to S-methyl ergothioneine is a key metabolic step. While the precise mechanisms are still under investigation, research points towards both enzymatic and non-enzymatic processes.

The formation of S-methyl ergothioneine from ergothioneine is believed to be an enzymatic process, although the specific enzyme responsible has not been definitively identified. It is hypothesized that a methyltransferase enzyme facilitates this conversion. nih.gov Glutathione-S-transferases (GSTs) are known to catalyze the methylation of glutathione, and it is speculated that a similar enzyme may exist for ergothioneine, or that GSTs themselves might utilize ergothioneine as a substrate. nih.gov The methyl donor in these biological methylation reactions is typically S-adenosyl methionine (SAM). nih.gov In the biosynthesis of ergothioneine itself, SAM is the source for the trimethylation of the amino acid histidine to form the precursor hercynine (B1221785). nih.govnih.gov This precedent for SAM-dependent methylation in the ergothioneine pathway supports the hypothesis of a similar mechanism for the S-methylation of the thiol group.

While enzymatic methylation is the primary proposed pathway, the potential for non-enzymatic and redox-dependent transformations of ergothioneine exists. Ergothioneine is a potent antioxidant that readily reacts with various reactive oxygen species (ROS). nih.govresearchgate.net Its thione/thiol tautomerism makes it particularly stable and resistant to auto-oxidation compared to typical thiols. nih.govnih.gov Oxidized forms of ergothioneine, such as ergothioneine disulfide (ESSE), are formed during these redox reactions. nih.govmdpi.com It is plausible that under specific redox conditions within the cell, the sulfur atom of ergothioneine could become susceptible to non-enzymatic methylation, although this remains an area for further research. The mammalian thioredoxin reductase system has been shown to reduce oxidized forms of ergothioneine, highlighting the complex redox cycling it undergoes, which could potentially influence its transformation pathways. nih.govresearchgate.net

Tracing Metabolic Flux of S-Methyl Ergothioneine-d3 in Model Organisms (non-human)

Studies in non-human model organisms, such as mice, have been crucial in understanding the distribution and metabolism of ergothioneine and its derivatives. Following oral administration, ergothioneine is efficiently absorbed and accumulates in various tissues, including the liver, kidneys, and red blood cells. nih.govmdpi.com

Research has identified S-methyl ergothioneine as a metabolite of ergothioneine in these models. nih.gov In a study involving mice, daily oral administration of ergothioneine led to increased levels of both ergothioneine and S-methyl ergothioneine in multiple tissues. nih.gov A strong positive correlation has been observed between the levels of ergothioneine and S-methyl ergothioneine in the blood and tissues of both mice and humans, suggesting a direct metabolic relationship. nih.govnih.govresearchgate.net The use of this compound as a tracer would allow for precise quantification of its uptake, distribution, and turnover, distinguishing it from the endogenously produced, unlabeled form.

A study on a mouse model of cystinuria, a genetic disorder affecting amino acid transport, investigated the urinary levels of L-ergothioneine and S-methyl-L-ergothioneine. mdpi.com The results showed that the urinary ratio of S-methyl-L-ergothioneine to L-ergothioneine could discriminate between mice with and without cystine stones, suggesting that the methylation capability might be altered in this disease state. mdpi.com This highlights the potential of tracking this specific metabolic step to understand pathological conditions.

Table 1: Correlation of Ergothioneine and its Metabolites in Whole Blood

This table demonstrates the significant positive correlation between ergothioneine and its metabolites, hercynine and S-methyl ergothioneine, in human whole blood, underscoring their close metabolic linkage. researchgate.net

Degradation Pathways of Ergothioneine and S-Methyl Ergothioneine in Microorganisms

Microorganisms, particularly soil-dwelling bacteria, possess specific enzymatic machinery to degrade ergothioneine, utilizing it as a source of nutrients like nitrogen. psu.edu

The degradation of ergothioneine in microorganisms involves a multi-step pathway catalyzed by specific enzymes. In many actinobacteria, the process is initiated by an iron-dependent thiol dioxygenase, known as ergothioneine dioxygenase (ETDO). nih.govresearchgate.net This enzyme catalyzes the O2-dependent dioxygenation of ergothioneine to produce ergothioneine sulfinic acid. nih.govresearchgate.net

The resulting ergothioneine sulfinic acid is then acted upon by a dedicated desulfinase, ergothioneine sulfinic acid desulfinase (ETSD). researchgate.netresearchgate.net This enzyme catalyzes the cleavage of the C-S bond, releasing sulfur in the form of sulfur dioxide and producing Nα-trimethylhistidine. researchgate.net

Another degradation pathway has been identified in bacteria such as Agrobacterium radiobacter. This pathway involves an enzyme called ergothionase, which breaks down ergothioneine into thiolurocanic acid and trimethylamine (B31210). nih.govpsu.edu This allows the bacterium to use ergothioneine as a sole nitrogen source. psu.edu Further downstream, a five-step pathway has been reconstituted in vitro that degrades ergothioneine to L-glutamate, trimethylamine, hydrogen sulfide, carbon dioxide, and ammonia, involving enzymes like thiourocanate hydratase. researchgate.net

Table 2: Key Enzymes in Microbial Ergothioneine Degradation

The analysis of degradation products provides insight into the metabolic capabilities of microorganisms and the environmental fate of ergothioneine. The primary products of the dioxygenase/desulfinase pathway are Nα-trimethylhistidine (hercynine) and sulfur dioxide. researchgate.net Hercynine is a known precursor in the biosynthesis of ergothioneine, and its formation as a degradation product highlights a metabolic cycle. nih.gov

In the pathway involving ergothionase, the initial products are thiolurocanic acid and trimethylamine. psu.edu Thiolurocanic acid can be further metabolized to glutamate, which can then enter central metabolic pathways. nih.gov The release of trimethylamine provides a source of nitrogen for the microorganism. psu.edu The complete degradation pathway can yield fundamental metabolites like L-glutamate, ammonia, and hydrogen sulfide, which are readily usable by the microorganisms for growth. researchgate.net The identification of these specific degradation pathways and their products is significant for understanding the biogeochemical cycling of sulfur and nitrogen in environments where ergothioneine-producing fungi and bacteria are prevalent.

Table 3: Compounds Mentioned in the Article

Mechanistic Roles and Research Applications of S Methyl Ergothioneine in Biological Systems

S-Methyl Ergothioneine-d3 in Studies of Ergothioneine (B1671048) Transport and Cellular Accumulation

The accumulation of ergothioneine in specific tissues is a highly regulated process mediated by dedicated transporters. nih.gov this compound is invaluable for investigating the dynamics of this transport and the subsequent intracellular fate of ergothioneine metabolites.

Investigation of Transporter Specificity (e.g., OCTN1, SLC22A15) Using Deuterated Analogs

The primary transporter responsible for the uptake and retention of ergothioneine is the organic cation transporter novel type 1 (OCTN1), encoded by the SLC22A4 gene. tandfonline.comnih.gov Studies using isotopically labeled compounds like this compound are instrumental in confirming the high specificity of OCTN1 for ergothioneine. annualreviews.orgresearchgate.net Research has shown that in cells expressing OCTN1, there is a significant and rapid accumulation of ergothioneine. researchgate.net The transport is sodium-dependent and can be inhibited by general transport inhibitors like quinidine (B1679956) and verapamil (B1683045). researchgate.netmdpi.comnih.gov While OCTN1 can transport other molecules in vitro, its physiological relevance for substrates other than ergothioneine is considered minimal. annualreviews.org

Another transporter, SLC22A15, has been identified as capable of transporting ergothioneine. escholarship.orgescholarship.org While OCTN1 is the major transporter for ergothioneine, SLC22A15 may play a complementary role, particularly in the brain where it is highly expressed. tandfonline.comescholarship.org Studies using deuterated analogs help to differentiate the contributions of these transporters in various tissues. For instance, research suggests SLC22A15 might be more involved in brain uptake rather than dietary absorption. tandfonline.com Kinetic studies indicate that SLC22A15 acts as a low-affinity transporter for ergothioneine. escholarship.org The use of deuterated tracers allows for precise measurement of uptake kinetics and substrate preference between these transporters. escholarship.org

TransporterGeneKey CharacteristicsRole in Ergothioneine TransportSupporting Evidence from Labeled Analog Studies
OCTN1SLC22A4High-affinity, sodium-dependentPrimary transporter for dietary uptake and renal reabsorption. tandfonline.comcambridge.orgKnockout models lacking OCTN1 show a complete absence of ergothioneine in tissues. nih.gov
SLC22A15SLC22A15Low-affinity, sodium-dependentMay play a role in specific tissues like the brain. tandfonline.comescholarship.orgMetabolomic screening and uptake assays with labeled compounds confirm it as an ergothioneine transporter. escholarship.org

Intracellular Distribution and Dynamics in Cellular Models

Once transported into cells, ergothioneine and its metabolites are distributed to various subcellular compartments. This compound is used to trace this distribution and understand its dynamics. Ergothioneine has been found to accumulate in tissues and cells prone to high levels of oxidative stress, such as erythrocytes, bone marrow, and the brain. nih.gov The presence of OCTN1 on the blood-brain barrier facilitates its entry into the central nervous system. researchgate.net

Studies in cellular models like HeLa cells have demonstrated avid accumulation of ergothioneine even at low concentrations. researchgate.net The use of labeled analogs allows researchers to follow the molecule's path, confirming that its protective effects are largely dependent on cellular uptake. mdpi.com For example, inhibiting the transporter reduces intracellular levels of the labeled compound and diminishes its protective effects. mdpi.com The slow metabolic turnover and efficient renal reabsorption contribute to the long-term retention of ergothioneine in the body. tandfonline.com The analysis of this compound helps to confirm that metabolites are derived from the ingested ergothioneine that is taken up by the body. annualreviews.org

S-Methyl Ergothioneine and its Relationship to Redox Homeostasis Mechanisms

Ergothioneine is recognized as a potent antioxidant and cytoprotectant, and its methylated form, S-Methyl Ergothioneine, is a key metabolite in its biological activity. nih.gov The use of this compound facilitates the study of these roles in maintaining cellular redox balance.

Role in In Vitro Antioxidant and Cytoprotective Assays

In vitro assays consistently demonstrate the antioxidant capabilities of ergothioneine. nih.govmdpi.com It effectively scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and singlet oxygen. cambridge.orgnih.gov The cytoprotective effects of ergothioneine are often evaluated in cell culture models subjected to oxidative stress. For instance, ergothioneine has been shown to protect endothelial cells from damage induced by high glucose and other oxidants. nih.gov

The use of this compound in such assays allows for the direct correlation of its intracellular concentration with the observed protective effects. By tracking the labeled compound, researchers can confirm that the antioxidant benefits are a direct result of its presence within the cell. mdpi.com Studies have shown that when the uptake of ergothioneine is blocked, its ability to suppress ROS production and prevent cell death is abolished. nih.gov The urinary ratio of S-Methyl-L-Ergothioneine to L-Ergothioneine has also been identified as a potential marker for certain conditions in animal models, highlighting the importance of its metabolic pathway. nih.govnih.govmdpi.com

Assay TypeModel SystemKey FindingsRelevance of Deuterated Analogs
ROS ScavengingCell-free systems, Human neural hybridoma cellsEffectively scavenges hydroxyl radicals, singlet oxygen, H2O2. nih.govmdpi.comAllows for precise quantification of the parent compound and its metabolites during the assay.
CytoprotectionHuman brain microvascular endothelial cells (HBMECs)Protects against cell death induced by pyrogallol, xanthine (B1682287) oxidase, and high glucose. nih.govConfirms that cytoprotective effects are dependent on intracellular accumulation via transporters. mdpi.comnih.gov
Metabolic MarkerCystinuria mouse modelUrinary S-Met-L-Erg to L-Erg ratio discriminates stone-formers from non-stone-formers. nih.govmdpi.comEnables stable isotope dilution analysis for accurate quantification of the metabolite ratio in biological samples. mdpi.com

Interactions with Reactive Oxygen Species and Metal Ions

Ergothioneine's unique chemical structure, particularly its stable thione form at physiological pH, makes it resistant to autooxidation while allowing it to effectively neutralize ROS. cambridge.orgnih.gov It can quench singlet oxygen and scavenge hydroxyl radicals and peroxynitrite. researchgate.net Furthermore, ergothioneine is a potent chelator of divalent metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). nih.govmdpi.com This chelation prevents these metal ions from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals. researchgate.net

The use of this compound in studies helps to dissect these mechanisms. By tracing the labeled molecule, researchers can investigate whether its protective effects are due to direct ROS scavenging, metal ion chelation, or regulation of endogenous antioxidant systems. nih.gov For instance, studies have shown that the levels of S-Methyl Ergothioneine are highly correlated with the levels of ergothioneine in the blood, suggesting it is a reliable marker of ergothioneine metabolism and, by extension, its antioxidant activity in vivo. researchgate.netresearchgate.net

Preclinical Applications of S Methyl Ergothioneine D3 in Model Systems

In Vitro Cellular Research Models Utilizing S-Methyl Ergothioneine-d3

In the controlled environment of cell cultures, this compound serves as a powerful tracer to elucidate fundamental cellular mechanisms.

Studies on Cellular Uptake and Retention Kinetics

The transport of ergothioneine (B1671048) and its metabolites into and out of cells is a critical aspect of its biological function. This compound, being a stable isotope-labeled compound, is instrumental in studies designed to understand these kinetics.

Research has shown that the uptake of ergothioneine is mediated by a specific transporter, the novel organic cation transporter 1 (OCTN1), also known as the ergothioneine transporter (ETT). researchgate.netresearchgate.netresearchgate.net The expression of this transporter varies across different tissues. researchgate.net Studies using deuterated standards like this compound in conjunction with liquid chromatography-mass spectrometry (LC-MS) allow for precise measurement of uptake and retention. mdpi.compreprints.org For example, in human brain endothelial cells (hCMEC/D3), the protective effects of ergothioneine against induced cytotoxicity were shown to be dependent on its cellular uptake. mdpi.com The use of inhibitors of the OCTN1 transporter, such as verapamil (B1683045) hydrochloride (VHCL), in these studies confirms that the beneficial effects are contingent on intracellular accumulation. preprints.orgmdpi.com Quantitative analysis in macrophage models has demonstrated a concentration-dependent and saturable internalization process, with a significant portion of the internalized compound being retained within the cells for extended periods. biorxiv.org

Investigating Cellular Responses to Oxidative Stress in the Presence of this compound

Ergothioneine is recognized for its potent antioxidant properties. nih.govnih.gov this compound is used in in vitro models to investigate how ergothioneine and its metabolites modulate cellular responses to oxidative stress.

Studies have demonstrated that ergothioneine can protect cells from damage induced by various stressors. For instance, in models of Parkinson's disease, ergothioneine has been shown to protect dopaminergic neurons from the neurotoxin 6-hydroxydopamine (6-OHDA), which induces oxidative stress and mitochondrial dysfunction. preprints.orgnih.gov The protective effects include preserving cell viability and mitochondrial function. nih.gov Similarly, in human brain endothelial cells, ergothioneine has been shown to mitigate mitochondrial damage caused by 7-ketocholesterol (B24107) (7KC), an oxidized form of cholesterol. mdpi.comresearchgate.netnih.gov These studies often employ techniques to measure reactive oxygen species (ROS) production, mitochondrial membrane potential, and ATP levels, revealing that ergothioneine's protective actions are linked to its ability to counteract oxidative damage. researchgate.netnih.gov The use of this compound as an internal standard in these experiments ensures accurate quantification of the native compound and its metabolites, helping to correlate their presence with the observed protective effects. mdpi.com

In Vivo Animal Model Studies with this compound as a Tracer

Animal models provide a more complex biological system to study the fate and effects of compounds. This compound is an invaluable tracer in these in vivo studies.

Pharmacokinetic Profiling of Ergothioneine and its Metabolites (e.g., in mouse models)

Pharmacokinetics, the study of how an organism affects a drug, is crucial for understanding the therapeutic potential of any compound. This compound is used to trace the absorption, distribution, metabolism, and excretion (ADME) of ergothioneine and its metabolites in animal models.

Following oral administration in mice, ergothioneine is rapidly absorbed and distributed to various tissues, with the highest concentrations typically found in the liver and whole blood. nih.govtandfonline.com Studies have shown that ergothioneine and its metabolites, including S-methyl ergothioneine, can be detected in plasma, liver, and urine. tandfonline.com The use of deuterated standards like this compound allows for the differentiation between the administered compound and the endogenous pools, providing a clear picture of its pharmacokinetic profile. mdpi.com The long half-life of ergothioneine in the body, which can be up to 30 days, highlights its efficient uptake and retention. nih.gov

Assessment of Metabolic Ratios (e.g., S-Methyl-Ergothioneine to Ergothioneine) as Research Biomarkers in Disease Models (e.g., cystinuria mouse model)

The ratio of a metabolite to its parent compound can serve as a valuable biomarker for disease diagnosis, prognosis, or response to treatment.

In a mouse model of cystinuria, a genetic disorder characterized by the formation of cystine stones in the urinary tract, the urinary ratio of S-Methyl-L-Ergothioneine to L-Ergothioneine has been identified as a promising biomarker. mdpi.comnih.govnih.gov Studies have shown that this ratio can discriminate between mice with and without cystine stones, regardless of age or sex. mdpi.comnih.govnih.gov This suggests that altered ergothioneine metabolism may be linked to the pathophysiology of cystinuria. mdpi.com The development of methods to accurately measure these compounds in urine, facilitated by the use of deuterated internal standards like this compound, is crucial for the validation of such biomarkers. mdpi.com These findings open the door for potential new diagnostic and monitoring tools for cystinuria. nih.govgoogle.com

Tissue Distribution and Excretion Patterns of Deuterated Compounds in Animal Studies

Understanding where a compound and its metabolites accumulate in the body and how they are eliminated is fundamental to assessing their potential effects.

Studies in mice have revealed that after administration, ergothioneine is widely distributed throughout the body, with significant accumulation in organs such as the liver, kidneys, spleen, and brain. nih.govannualreviews.org The specific transporter OCTN1 plays a key role in this distribution. annualreviews.orgcambridge.org The excretion of ergothioneine is relatively low, indicating avid retention by the body. mdpi.com The use of deuterated compounds allows for the precise tracking of the administered substance, distinguishing it from endogenous ergothioneine. This is particularly important for understanding the long-term retention and tissue-specific accumulation patterns. annualreviews.org

Future Research Directions and Unresolved Questions for S Methyl Ergothioneine D3 Studies

Development of Novel Spectroscopic and Imaging Techniques for Deuterated Tracers

The advancement of analytical techniques is paramount to maximizing the insights gained from S-Methyl Ergothioneine-d3 tracer studies. While mass spectrometry is a highly sensitive and specific method for quantifying deuterated molecules, there is a growing need for non-invasive, real-time imaging modalities. nih.gov

Future research should focus on:

Deuterium (B1214612) Metabolic Imaging (DMI): This emerging magnetic resonance spectroscopy (MRS) based technique allows for the three-dimensional visualization of the metabolic fate of deuterium-labeled substrates like glucose. escholarship.org Adapting and optimizing DMI for tracking this compound could provide unprecedented spatio-temporal information on its distribution and conversion within living organisms. escholarship.org

Enhanced Spectroscopic Methods: The development of more sensitive spectroscopic methods is crucial. Techniques like cavity-enhanced laser spectroscopy, currently used for deuterium tracing in other contexts, could potentially be adapted for high-precision detection of this compound and its metabolic products in biological samples. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometric Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of various metabolites in tissue sections. acs.orgresearchgate.net Developing and refining MALDI-MSI protocols specifically for this compound would enable detailed mapping of its accumulation in specific anatomical regions and microenvironments of organs like the brain, liver, and kidneys. acs.orgresearchgate.net

Unresolved questions in this area include determining the limits of detection for this compound with current imaging technologies and overcoming the technical challenges of distinguishing the tracer from the naturally occurring, low-abundance deuterium. escholarship.org

TechniquePotential Application for this compoundKey Advantage
Deuterium Metabolic Imaging (DMI)3D visualization of tracer distribution and metabolism in vivo.Non-invasive, real-time spatial mapping. escholarship.org
Cavity-Enhanced Laser SpectroscopyHigh-precision quantification in gas-phase samples (e.g., breath analysis).High sensitivity for deuterium detection. mdpi.com
MALDI-MSIHigh-resolution mapping in tissue sections.Detailed visualization of micro-regional accumulation. acs.org

Comprehensive Elucidation of Subcellular Localization and Enzyme Interactions

While it is known that L-Ergothioneine is taken up by the specific transporter SLC22A4 (also known as OCTN1) and accumulates in tissues prone to oxidative stress, the precise subcellular journey of its metabolite, S-Methyl Ergothioneine (B1671048), remains largely uncharacterized. nih.govdtu.dknih.gov The use of this compound is critical to definitively trace these processes.

Key research objectives include:

Subcellular Mapping: Employing high-resolution imaging techniques, such as immunogold electron microscopy with antibodies capable of recognizing the methylated form, combined with mass spectrometry imaging, to pinpoint the localization of this compound within cellular compartments like mitochondria, nuclei, and cytosol. nih.gov

Identifying Interacting Enzymes: S-Methyl Ergothioneine is a product of methylation. nih.gov Identifying the specific methyltransferase(s) responsible for this conversion is a primary goal. Furthermore, it is crucial to determine if S-Methyl Ergothioneine itself, or its deuterated tracer, interacts with other enzymes, potentially modulating their activity. For instance, the enzymes involved in its further breakdown or transport across organellar membranes are unknown. nih.govnih.gov

Transporter Kinetics: Investigating whether S-Methyl Ergothioneine shares transport mechanisms with L-Ergothioneine, specifically the SLC22A4 transporter, or if it utilizes different cellular uptake and efflux systems. nih.gov

A significant unresolved question is the physiological function of S-methyl ergothioneine itself. Although its levels are highly correlated with ergothioneine in blood and most tissues, its specific biological role is unknown. nih.gov

Integration of this compound Data into Multi-Omics Research Platforms

To understand the systemic impact of ergothioneine and its metabolites, data from this compound tracer studies must be integrated with other "omics" datasets. rsc.orgsemanticscholar.org This systems-biology approach can reveal complex interactions and regulatory networks that would otherwise remain obscure. nih.gov

Future directions in this integrative research include:

Metabolomics and Transcriptomics: Correlating the metabolic fate of this compound with changes in the broader metabolome and transcriptome. This could identify metabolic pathways and gene expression patterns that are influenced by ergothioneine metabolism. nih.gov

Proteomics: Combining tracer data with proteomics to see how the presence and modification of ergothioneine and its metabolites affect protein expression and post-translational modifications, particularly on proteins involved in redox signaling and stress responses.

Microbiome Studies: Investigating the role of the gut microbiome in the metabolism of dietary ergothioneine, including its potential to produce or degrade S-Methyl Ergothioneine. annualreviews.org Integrating this compound administration with metagenomic and metabolomic analysis of the gut can clarify the contribution of gut bacteria to the host's ergothioneine status.

A major challenge lies in developing sophisticated computational and statistical methods to effectively integrate these large, heterogeneous datasets and derive biologically meaningful insights. youtube.com

Omics LayerResearch QuestionPotential Finding
TranscriptomicsHow does this compound flux affect gene expression?Identification of ergothioneine-responsive genes and pathways.
ProteomicsDoes this compound accumulation alter the proteome?Discovery of proteins whose expression or modification is regulated by ergothioneine metabolites.
MetabolomicsWhat is the impact of this compound on other metabolic pathways?Uncovering novel metabolic networks connected to ergothioneine.
MetagenomicsCan gut microbiota metabolize this compound?Understanding the interplay between diet, microbiome, and host ergothioneine metabolism.

Expanding the Scope of Mechanistic Investigations in Complex Biological Environments

The cytoprotective and antioxidant properties of L-Ergothioneine have been demonstrated in various contexts, but the precise mechanisms remain under investigation. nih.govnih.gov this compound provides a tool to dissect these mechanisms with greater precision in complex biological systems, such as disease models and aging.

Areas for expanded investigation include:

Disease Models: Using this compound in animal models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), cardiovascular diseases, and metabolic disorders to trace its uptake and impact in affected tissues. nih.govsciopen.com This can help determine if its metabolism is altered in pathological states and whether it plays a direct role in disease modulation.

Aging Studies: L-Ergothioneine levels have been observed to decline with age, and lower levels are associated with increased risk for age-related diseases. nih.govnih.gov Tracer studies with this compound in aging models can elucidate how its pharmacokinetics and metabolic flux change over the lifespan.

Redox Biology: Investigating the role of S-Methyl Ergothioneine in cellular redox homeostasis. While L-Ergothioneine is a potent antioxidant, the antioxidant capacity and specific molecular targets of its methylated form are not well understood. nih.gov this compound can help track its involvement in redox reactions and its potential to protect specific molecules from oxidative damage.

Q & A

Q. What are best practices for presenting this compound data in publications?

  • Methodological Answer : Include raw chromatograms/spectra in supplementary materials with annotated peaks. Report deuteration efficiency (%) and positional specificity (e.g., methyl vs. aromatic deuteration). Use IUPAC nomenclature consistently and cite CAS registry numbers (e.g., 108343-10-8) for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.